molecular formula C16H11N5O5S B2576843 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-52-5

2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2576843
CAS No.: 391862-52-5
M. Wt: 385.35
InChI Key: QNRPPLQZBIRSDP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a 2-methyl-3-nitrobenzamide moiety at position 2. The compound’s nitro groups (-NO₂) at both the benzamide and phenyl substituents likely enhance its electron-withdrawing properties, influencing its reactivity, stability, and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide structure, which can be accomplished by reacting the thiadiazole derivative with 2-methyl-3-nitrobenzoic acid in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor binding.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Table 1: Key Structural and Pharmacological Differences Among Thiadiazole Derivatives

Compound Name Substituents Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound 5-(3-nitrophenyl), 2-(2-methyl-3-nitrobenzamide) Not explicitly reported (structural analogs show anticancer/antioxidant activity) N/A N/A
N-({5-[(3-Nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i) 3-nitrobenzylidene, sulfonylbenzamide Antioxidant (ABTS•+ scavenging activity) 61.3 258–260
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(2-chlorophenyl), 2-bromobenzamide Anticancer (100% protection at 60 mg/kg in mortality assays) N/A N/A
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 5-(pyridin-2-yl), 4-fluorobenzamide Not explicitly reported (structural analogs show varied bioactivity) N/A N/A
4-Nitro-N-{5-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide Dual nitro groups, hydrazino linker Not explicitly reported (potential for metal coordination) N/A N/A

Key Observations:

Nitro Substituents: The presence of nitro groups, as seen in the target compound and 9i, correlates with enhanced antioxidant activity (e.g., ABTS•+ scavenging) .

Halogen Substituents : Bromo- and chloro-substituted analogs (e.g., 2-bromo derivative in ) exhibit potent anticancer activity, suggesting halogens enhance cytotoxicity through hydrophobic interactions or DNA intercalation.

Heterocyclic Moieties : Pyridin-2-yl substituents (e.g., compound 4f ) introduce nitrogen-rich pharmacophores, which may improve interactions with enzymes or receptors.

Physicochemical and Spectroscopic Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 9i at 258–260°C ) generally exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions.
  • Spectroscopic Signatures :
    • IR : Stretching vibrations for C=O (~1670 cm⁻¹) and N-H (~3450 cm⁻¹) are consistent across benzamide-thiadiazole hybrids .
    • NMR : The 3-nitrophenyl group in the target compound would show distinct aromatic proton shifts (δ ~8.0–8.5 ppm) and nitro group deshielding effects .

Pharmacological Potential

Anticancer Activity : Bromo- and chloro-substituted derivatives exhibit significant cytotoxicity, with 100% protection in mortality assays . The target compound’s nitro groups may offer similar bioactivity through reactive oxygen species (ROS) generation.

Antioxidant Activity : Compound 9i demonstrated ABTS•+ scavenging efficiency comparable to trolox, suggesting nitro-substituted thiadiazoles could mitigate oxidative stress .

Biological Activity

2-Methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel compound belonging to the class of thiadiazole derivatives. Compounds with a thiadiazole core have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H11N5O3S\text{C}_{13}\text{H}_{11}\text{N}_{5}\text{O}_{3}\text{S}
  • Molecular Weight : 305.32 g/mol
  • CAS Number : 102367-67-9

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. Research has shown that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 μg/mL
Escherichia coli32 μg/mL
Bacillus cereus20 μg/mL

These results indicate that the compound has a promising potential as an antimicrobial agent, particularly against pathogenic strains.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been widely studied. In vitro studies have demonstrated that this compound shows cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)20.0

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The presence of nitro groups in the structure enhances electron affinity, which may contribute to their reactivity with cellular components such as DNA and proteins.

Study 1: Antimicrobial Efficacy

A study conducted by Pattan et al. evaluated a series of thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Study 2: Anticancer Potential

Kemal Sancak et al. synthesized various N-substituted thiadiazole derivatives and tested them against several cancer cell lines. The findings revealed that compounds with similar structures showed promising cytotoxic effects against MCF-7 and HeLa cells, supporting the potential application of thiadiazoles in cancer therapy .

Properties

IUPAC Name

2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O5S/c1-9-12(6-3-7-13(9)21(25)26)14(22)17-16-19-18-15(27-16)10-4-2-5-11(8-10)20(23)24/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRPPLQZBIRSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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